molecular formula C10H6F2N2O B12465659 (E)-2-Cyano-3-(3,5-difluorophenyl)acrylamide

(E)-2-Cyano-3-(3,5-difluorophenyl)acrylamide

Cat. No.: B12465659
M. Wt: 208.16 g/mol
InChI Key: SUNIVFAFPMZAPN-UHFFFAOYSA-N
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Description

(E)-2-Cyano-3-(3,5-difluorophenyl)acrylamide is an organic compound characterized by the presence of a cyano group, a difluorophenyl group, and an acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-Cyano-3-(3,5-difluorophenyl)acrylamide typically involves the reaction of 3,5-difluorobenzaldehyde with malononitrile in the presence of a base to form the corresponding (E)-2-cyano-3-(3,5-difluorophenyl)acrylonitrile. This intermediate can then be converted to the acrylamide derivative through a reaction with ammonia or an amine under suitable conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The choice of solvents, catalysts, and purification techniques is optimized for scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(E)-2-Cyano-3-(3,5-difluorophenyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction of the cyano group to an amine using reducing agents like hydrogen in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions at the cyano or acrylamide groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Sodium hydride, alkyl halides.

Major Products

    Oxidation: Formation of carboxylic acids or amides.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted acrylamides or nitriles.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including enzyme inhibition.

    Medicine: Investigated for its potential as a pharmaceutical agent.

    Industry: Used in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (E)-2-Cyano-3-(3,5-difluorophenyl)acrylamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The cyano and difluorophenyl groups can interact with molecular targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-Cyano-3-phenylacrylamide
  • (E)-2-Cyano-3-(4-fluorophenyl)acrylamide
  • (E)-2-Cyano-3-(3,4-difluorophenyl)acrylamide

Uniqueness

(E)-2-Cyano-3-(3,5-difluorophenyl)acrylamide is unique due to the presence of two fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The difluorophenyl group can enhance the compound’s stability and lipophilicity, making it a valuable scaffold in drug design.

Properties

Molecular Formula

C10H6F2N2O

Molecular Weight

208.16 g/mol

IUPAC Name

2-cyano-3-(3,5-difluorophenyl)prop-2-enamide

InChI

InChI=1S/C10H6F2N2O/c11-8-2-6(3-9(12)4-8)1-7(5-13)10(14)15/h1-4H,(H2,14,15)

InChI Key

SUNIVFAFPMZAPN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)F)C=C(C#N)C(=O)N

Origin of Product

United States

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